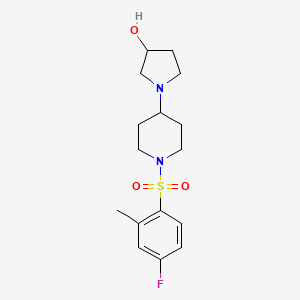

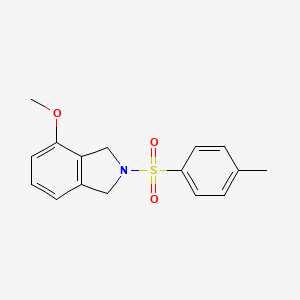

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, also known as Compound A, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Structural and Chemical Transformations

- Piperidine to Pyrrolidine Ring Transformation : A study demonstrated the transformation of a piperidine to a pyrrolidine ring in certain chemical reactions, providing insights into the structural dynamics of compounds like 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol under various conditions (Ambrožič et al., 1998).

Synthesis and Reactions

- Synthesis and Antimicrobial Activity : A study focused on the synthesis and reactions of related compounds, including those with piperidine and pyrrolidine structures, for potential antibacterial applications (Miyamoto et al., 1987).

- Anticancer Agent Synthesis : Another research explored the synthesis of compounds with piperidine-like structures as promising anticancer agents, highlighting the potential of such compounds in medical applications (Rehman et al., 2018).

Structural Analysis and Properties

- Crystal Structures of Anticonvulsant Compounds : Research into the crystal structures of related anticonvulsant compounds featuring piperidine and pyrrolidine structures revealed critical orientations and interactions that could inform the understanding of 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol (Georges et al., 1989).

Pharmacological Potential

- Serotonin Receptor Agonists : A compound with a structure similar to 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol was developed as a potential serotonin 5-HT1A receptor agonist, indicating possible applications in neuroscience and pharmacology (Vacher et al., 1999).

Mecanismo De Acción

Mode of Action

The presence of a sulfonyl group and a piperidin-4-yl moiety in its structure suggests that it may interact with biological targets through hydrogen bonding, ionic interactions, or hydrophobic interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been involved in various biochemical pathways, including the suzuki–miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. The presence of a fluorine atom might influence its metabolic stability, as fluorine is known to increase the metabolic stability of organic compounds .

Propiedades

IUPAC Name |

1-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O3S/c1-12-10-13(17)2-3-16(12)23(21,22)19-8-4-14(5-9-19)18-7-6-15(20)11-18/h2-3,10,14-15,20H,4-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAQQPTUPPHLOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)N3CCC(C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[benzyl(ethyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2478511.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2478512.png)

![2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide](/img/structure/B2478515.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/no-structure.png)

![Ethyl 2-[[2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2478524.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2478529.png)

![4-methoxy-N-{[6-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide](/img/structure/B2478530.png)

![1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyethyl)urea](/img/structure/B2478533.png)